molecular formula C6H12ClNO2 B6160811 3-(azetidin-1-yl)propanoic acid hydrochloride CAS No. 136671-91-5

3-(azetidin-1-yl)propanoic acid hydrochloride

Cat. No.: B6160811
CAS No.: 136671-91-5
M. Wt: 165.6
InChI Key:
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Description

3-(azetidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-1-yl)propanoic acid hydrochloride typically involves the reaction of azetidine with acrylonitrile followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amines, and oxo derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

3-(azetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The azetidine ring’s strain-driven reactivity plays a crucial role in its interaction with these targets, facilitating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-1-yl)propanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry applications .

Properties

CAS No.

136671-91-5

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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